2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide
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Overview
Description
2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of chloro, iodo, and trifluoromethoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide typically involves multiple steps, including halogenation and amide formation. One common method involves the following steps:
Amide Formation: The formation of the benzamide core involves the reaction of an appropriate amine with a benzoyl chloride derivative. This step can be facilitated by using a base such as triethylamine (TEA) to neutralize the hydrochloric acid (HCl) byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of halogen groups makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Triflumuron: A similar compound with the IUPAC name 2-chloro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzamide, known for its use as an insecticide.
Other Halogenated Benzamides: Compounds with similar structures but different halogen substitutions, such as 2-chloro-5-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide.
Uniqueness
2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide is unique due to the specific combination of chloro, iodo, and trifluoromethoxy groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3INO2/c15-12-6-1-8(19)7-11(12)13(21)20-9-2-4-10(5-3-9)22-14(16,17)18/h1-7H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTANYDULJXWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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